molecular formula C9H6BrNO B1521729 2-(2-Bromophenyl)oxazole CAS No. 92346-48-0

2-(2-Bromophenyl)oxazole

Cat. No. B1521729
CAS RN: 92346-48-0
M. Wt: 224.05 g/mol
InChI Key: KEVAWXLTQKEUTN-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)oxazole is a chemical compound with the linear formula C9H6BrNO . It is a derivative of oxazole, a heterocyclic compound containing a five-membered aromatic ring with one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazole derivatives, including 2-(2-Bromophenyl)oxazole, has been a topic of interest in recent years . One of the most common methods for synthesizing oxazole-based molecules is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . Other synthetic strategies involve combining diazoketones with amides in the presence of copper (II) triflate as the catalyst .


Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)oxazole consists of a five-membered aromatic ring with one nitrogen atom and one oxygen atom . The InChI code for this compound is 1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H .


Chemical Reactions Analysis

Oxazole derivatives, including 2-(2-Bromophenyl)oxazole, are known to engage with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions . These interactions can lead to a variety of chemical reactions and biological activities .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Bromophenyl)oxazole is 224.05 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Therapeutic Applications of Oxazole Derivatives

Oxazole derivatives are recognized for their wide range of pharmacological applications, including their roles in anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. The flexibility of the oxazole scaffold allows for various molecular level targets, making it an attractive candidate for the development of new therapeutic agents. These derivatives have shown promising therapeutic potential and have undergone both preclinical and clinical evaluations. The diverse pharmacological actions of oxazole derivatives are mainly mediated through enzyme/receptor involvement in specific diseases, highlighting their significance in therapeutic applications (Kaur et al., 2018).

Analytical Methods for Determining Antioxidant Activity

Oxazole compounds are also relevant in the study of antioxidants. Analytical methods used to determine antioxidant activity, including various tests like ORAC, HORAC, TRAP, and TOSC, are crucial in assessing the potential of oxazole derivatives as antioxidants. These methods rely on spectrophotometry to monitor characteristic colors or the discoloration of solutions, which are indicative of the antioxidant capacity of the samples analyzed. This application underscores the role of oxazole derivatives in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Environmental and Material Science Applications

In environmental and materials science, oxazole derivatives, including triazole and benzoxazole compounds, have been explored for their potential as corrosion inhibitors for metal surfaces. These compounds offer a molecularly well-defined approach to protecting steels, copper, iron, aluminum, and their alloys from corrosion in aggressive media. The 1,2,3-triazole derivatives, in particular, prepared through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, have shown good efficiency as corrosion inhibitors. They are non-toxic, environmentally friendly, and stable under acidic conditions, highlighting their importance in industrial applications (Hrimla et al., 2021).

Safety And Hazards

While specific safety and hazards information for 2-(2-Bromophenyl)oxazole is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Oxazole derivatives, including 2-(2-Bromophenyl)oxazole, have been receiving attention from researchers globally due to their significant biological activities . Future research may focus on the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2-(2-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVAWXLTQKEUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671955
Record name 2-(2-Bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)oxazole

CAS RN

92346-48-0
Record name 2-(2-Bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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